Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Overview
Description
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is an organic compound with the molecular formula C15H17FN2O5. This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a malonate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate typically involves the reaction of 2-aminomethylene-malonic acid diethyl ester with 4-fluorophenyl isocyanate. The reaction is carried out in 1,2-dichloroethane with N,N-diisopropylethylamine as a base. The mixture is heated at 100°C for 6 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The ureido group can engage in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Condensation Reactions: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products:
Substitution Reactions: Substituted fluorophenyl derivatives.
Hydrolysis: Diethyl malonate and 4-fluorophenylurea.
Condensation Reactions: Various ureido derivatives depending on the aldehyde or ketone used.
Scientific Research Applications
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ureido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Diethyl 2-((3-chloro-4-fluorophenyl)ureido)methylene)malonate
- Diethyl 2-((3-bromo-4-fluorophenyl)ureido)methylene)malonate
- Diethyl 2-((3-iodo-4-fluorophenyl)ureido)methylene)malonate
Comparison: Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluorine atom provides a balance of reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
diethyl 2-[[(4-fluorophenyl)carbamoylamino]methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O5/c1-3-22-13(19)12(14(20)23-4-2)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-9H,3-4H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKEJZZHPPQRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)NC1=CC=C(C=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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